molecular formula C25H17ClN6O B4549443 2-{4-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4549443
M. Wt: 452.9 g/mol
InChI Key: ZRNPXGZVOQNUKF-UHFFFAOYSA-N
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Description

2-{4-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C25H17ClN6O and its molecular weight is 452.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.1152369 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on related heterocyclic compounds, such as [1,2,4]triazolo[1,5-c]pyrimidine derivatives, has demonstrated a variety of synthetic approaches and applications. These compounds are synthesized through reactions involving different reagents, providing a platform for the development of novel compounds with potential antimicrobial activities (El-Agrody et al., 2001).

Spectroscopic Characterization and Structural Analysis

The synthesis of novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been reported, involving condensation reactions that result in compounds characterized by X-ray single crystal diffraction and various spectroscopic techniques. These studies provide insights into the molecular structure and potential chemical properties of such compounds (Lahmidi et al., 2019).

Antimicrobial Activity

Some derivatives of the [1,2,4]triazolo[1,5-c]pyrimidine structure have demonstrated antimicrobial activity against various microbial strains, including Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Abdelhamid et al., 2016).

Anti-inflammatory and Analgesic Properties

Compounds incorporating the [1,2,4]triazolo[1,5-a]pyrimidine and related structures have been evaluated for their analgesic and anti-inflammatory properties. Some derivatives have shown significant activity, indicating potential for the development of new therapeutic agents (Shaaban et al., 2008).

Kinase Inhibition and Anti-tumor Activity

Novel fused pyrimidine derivatives have been synthesized and evaluated as potent Aurora-A kinase inhibitors, demonstrating cytotoxic activity against certain cancer cell lines. This highlights the potential for these compounds in cancer research and therapy (Shaaban et al., 2011).

Properties

IUPAC Name

4-[4-[(2-chlorophenoxy)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN6O/c26-21-8-4-5-9-22(21)33-15-17-10-12-18(13-11-17)23-29-25-20-14-28-32(19-6-2-1-3-7-19)24(20)27-16-31(25)30-23/h1-14,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNPXGZVOQNUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)COC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
2-{4-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-{4-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{4-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{4-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
2-{4-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.